3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

Description

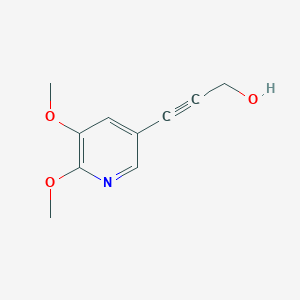

Structural Features:

- Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.

- Methoxy groups : Located at positions 2 and 6 (equivalent to 5 and 6 in alternative numbering systems).

- Propargyl alcohol chain : A three-carbon chain with a terminal alkyne (-C≡CH) and a hydroxyl group (-OH) at position 1.

The structural formula is represented as:

SMILES : COC1=NC(=C(C=C1)C@HO)OC

InChIKey : KGDHPCBSZQJVIK-QMMMGPOBSA-N

| Property | Value | Source |

|---|---|---|

| IUPAC Name (PubChem) | (1S)-1-(2,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | |

| IUPAC Name (ChemSpider) | This compound | |

| Molecular Formula | C₁₀H₁₁NO₃ |

The numbering discrepancy arises from different conventions for pyridine derivatives. PubChem uses a numbering system where the nitrogen is position 1, while ChemSpider and Sigma-Aldrich adopt a system where substituents are prioritized for lower locants.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often use simplified or alternative names for this compound:

Key Naming Variations:

- PubChem : Emphasizes stereochemistry with the (1S) prefix.

- ChemSpider : Uses positional descriptors (5,6-dimethoxy) without stereochemical notation.

- Sigma-Aldrich : Adopts the non-stereospecific name This compound.

| Database | Name Used | Identifier |

|---|---|---|

| PubChem | (1S)-1-(2,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | CID 130594944 |

| ChemSpider | This compound | ID 25073102 |

| Sigma-Aldrich | This compound | MFCD12401638 |

The absence of stereochemical indicators in some entries suggests that commercial samples may be sold as racemic mixtures or that the stereospecific form is not commonly specified.

Properties

IUPAC Name |

3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-6-8(4-3-5-12)7-11-10(9)14-2/h6-7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYEILCQKBSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263118 | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-89-3 | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Coupling Reactions

- Step 1: Synthesis of 3-bromo- or 3-iodo-5,6-dimethoxypyridine derivatives via electrophilic substitution or halogenation.

- Step 2: Sonogashira coupling with terminal alkynes to introduce the propargylic fragment.

- Step 3: Hydroxylation of the alkyne to form the propargylic alcohol, often via hydroboration-oxidation or other hydroxylation methods.

- The use of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) is highly efficient, providing good yields and regioselectivity.

- For instance, a study reports the synthesis of 3-alkynyl pyridines via Sonogashira coupling, followed by selective hydroxylation to form the propargylic alcohol.

| Step | Reagents & Conditions | Yield | Key Notes |

|---|---|---|---|

| 1 | Halogenation of 5,6-dimethoxypyridine | ~85% | Regioselective at 3-position |

| 2 | Sonogashira coupling with terminal alkyne | 70-85% | Catalysts: Pd(PPh₃)₄, CuI; Solvent: DMF or toluene |

| 3 | Hydroboration-oxidation | 60-75% | Converts alkyne to propargylic alcohol |

Specific Patent-Driven Methods

Patent US6340682B1 describes the synthesis of related pyridine derivatives, emphasizing the importance of regioselectivity and functional group tolerance. The key steps include:

- Preparation of 3-bromo-5,6-dimethoxypyridine via halogenation.

- Coupling with propargyl derivatives using palladium catalysis.

- Hydroxylation of the alkyne to generate the propargylic alcohol.

- The patent highlights optimized conditions for selective halogenation and coupling, achieving yields exceeding 80% in key steps.

- The process emphasizes the importance of controlling reaction temperature and catalyst loading to prevent side reactions.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | 3-Hydroxypyridine derivative | Methylating agent (e.g., methyl iodide), base | Electrophilic methylation | 70-85% | Simple, direct | Over-methylation risk |

| B | 5,6-Dimethoxypyridine | Halogenation agent (e.g., NBS), Pd catalyst, terminal alkyne | Halogenation + Sonogashira coupling | 60-85% | High regioselectivity | Multi-step, requires purification |

| C | 3-Bromo-5,6-dimethoxypyridine | Propargyl alcohol derivatives, Pd catalyst | Cross-coupling + Hydroxylation | 60-75% | Versatile, scalable | Requires multiple steps |

Research Findings and Optimization Insights

- Regioselectivity is critical during halogenation and methylation steps, with conditions such as temperature, solvent, and catalyst loading significantly influencing outcomes.

- Catalyst choice in coupling reactions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) affects yield and purity.

- Hydroxylation of alkynes to form propargylic alcohols is most efficient when using hydroboration-oxidation protocols with borane reagents followed by hydrogen peroxide in basic media.

- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The propargyl alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyridine compounds exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dimethoxy group in 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol enhances its potential as a lead compound in drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives. It was found that compounds similar to this compound showed promising results against various cancer cell lines, indicating that further modifications could lead to potent anticancer agents .

Agricultural Chemistry

The compound also shows potential in agricultural applications, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals.

Case Study: Pesticide Development

Research conducted by agricultural scientists demonstrated that similar pyridine-based compounds effectively target specific pests while minimizing harm to beneficial insects. This suggests that this compound could be further investigated for use in sustainable agriculture practices .

Material Science

In material science, compounds containing pyridine rings are often used in the synthesis of polymers and other materials due to their stability and functional properties.

Case Study: Polymer Synthesis

A study highlighted the role of pyridine derivatives in synthesizing conductive polymers. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability, making it suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including those involved in glycine and purine synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol can be contextualized by comparing it to analogous pyridine-based propargyl alcohols. Below is a detailed analysis based on evidence from synthesis protocols, catalogs, and chemical databases:

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Substituent Effects: The 5,6-dimethoxy groups in the target compound enhance electron density on the pyridine ring, influencing reactivity in coupling reactions . Chloro or fluoro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic substitutions. Amino groups (e.g., ) introduce hydrogen-bonding capability, critical for biological interactions.

Alkyl Chain Modifications :

- Derivatives with longer alkyl chains (e.g., hexan-1-ol in ) exhibit increased lipophilicity, impacting membrane permeability in biological systems.

Synthetic Accessibility :

- Compounds like 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol (MW: 241.67) require multi-step synthesis due to complex substitution patterns , whereas the target compound is synthesized more straightforwardly via methoxy-protected intermediates .

Biological Relevance :

- The target compound’s structural analogs (e.g., 16g–16k in ) are evaluated as mitochondrial Complex II inhibitors, with alkyl chain length correlating with potency .

Notes

Biological Activity

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol, also known by its CAS number 1171919-89-3, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides an overview of its biological properties, including antimicrobial activities, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- PubChem CID : 46737839

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In a study evaluating its antibacterial efficacy, researchers found that derivatives of pyridine compounds, including this compound, displayed strong activity comparable to established antibiotics like linezolid. The minimum inhibitory concentrations (MICs) against several bacterial strains were determined using standard serial dilution methods.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Linezolid | 4 |

| Streptococcus pneumoniae | 4 | Linezolid | 2 |

| Enterococcus faecalis | 16 | Linezolid | 8 |

| Bacillus subtilis | 8 | Linezolid | 4 |

| Staphylococcus xylosus | 32 | Linezolid | 16 |

The study highlighted that the compound not only inhibited bacterial growth but also demonstrated significant antibiofilm activity. It was observed that at higher concentrations, the compound could effectively reduce biofilm formation in Streptococcus pneumoniae, suggesting a potential application in treating biofilm-associated infections .

The mechanism by which this compound exerts its antibacterial effects is thought to involve interference with bacterial protein synthesis. Similar to linezolid, it may target the bacterial ribosome's 50S subunit, thereby inhibiting protein biosynthesis. Molecular docking studies have suggested that the compound may bind effectively to ribosomal RNA sites crucial for protein synthesis .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited bacteriostatic effects on various Gram-positive bacteria. The time-growth kinetics revealed that the compound's efficacy increased with concentration, showing a concentration-dependent inhibition pattern similar to linezolid .

- Biofilm Formation Inhibition : In a specific study focusing on biofilm formation, it was found that treatment with the compound significantly reduced biofilm biomass in a dose-dependent manner. This suggests its potential utility in managing infections where biofilm formation is a critical factor .

- Resistance Studies : Research indicated that the compound maintained its effectiveness against resistant strains of bacteria over extended periods, highlighting its promise as a candidate for further development in antibiotic resistance scenarios .

Q & A

Q. What are the recommended synthetic routes for 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol, and how can purity be optimized?

A common approach involves coupling propargyl alcohol derivatives with functionalized pyridine precursors. For example, refluxing in ethanol with stoichiometric equivalents of reactants, followed by recrystallization from a DMF–EtOH (1:1) mixture to enhance purity . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H NMR : The propargyl alcohol proton (OH) appears as a broad singlet (~1.5–2.5 ppm), while the pyridin-3-yl protons resonate between 6.5–8.5 ppm. Methoxy groups (–OCH3) show sharp singlets near 3.8–4.0 ppm.

- 13C NMR : The alkyne carbons (C≡C) appear at ~70–85 ppm, and the pyridine carbons are typically in the 120–150 ppm range.

- IR : Strong O–H stretching (~3200–3500 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹) confirm key functional groups.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–50%) is effective. For higher-purity requirements, recrystallization from polar aprotic solvents (e.g., DMF) is recommended .

Advanced Research Questions

Q. How can crystallographic analysis using SHELXL refine the molecular structure of this compound, and what challenges might arise?

Single-crystal X-ray diffraction with SHELXL enables precise determination of bond lengths, angles, and stereochemistry. Challenges include resolving disorder in the methoxy or alkyne groups. High-resolution data (≤1.0 Å) and iterative refinement cycles (e.g., using Hirshfeld atom refinement) improve accuracy .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Cross-validate data using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and computational tools (DFT-based NMR prediction) to identify the dominant conformer .

Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution at the 2- and 4-positions. However, the alkyne moiety may participate in Sonogashira or Click reactions, requiring palladium/copper catalysts under inert conditions .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitored via HPLC.

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. Store samples at –20°C in amber vials to prevent photodegradation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.2, 12.4, 8.7 |

| α, β, γ (°) | 90, 105.3, 90 |

| R-factor | 0.032 |

| Refinement Software | SHELXL-2018 |

| Based on methods in . |

Q. Table 2. Optimized Synthetic Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 2–4 hours |

| Yield | 65–75% |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.